molecular formula C19H38O6S B13866988 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Cat. No.: B13866988
M. Wt: 394.6 g/mol
InChI Key: XRKBCCLMUHSBSP-JCIRIWACSA-N
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Description

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is a synthetic ribofuranose derivative characterized by a tridecyl chain at the 5-position and a methanesulfonate (mesyl) group at the 2-O position. This compound is commercially available as a TRC standard (product code TRC T775000) and is primarily utilized in organic synthesis and pharmaceutical research due to its role as a key intermediate in nucleoside analog development . Its structure combines hydrophobicity (from the long alkyl chain) with reactivity (from the mesyl group), making it valuable for modifying sugar backbones in drug design.

Properties

Molecular Formula

C19H38O6S

Molecular Weight

394.6 g/mol

IUPAC Name

[(3R,4R,5S)-2,4-dihydroxy-5-tetradecyloxolan-3-yl] methanesulfonate

InChI

InChI=1S/C19H38O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19(21)24-16)25-26(2,22)23/h16-21H,3-15H2,1-2H3/t16-,17+,18+,19?/m0/s1

InChI Key

XRKBCCLMUHSBSP-JCIRIWACSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]1[C@H]([C@H](C(O1)O)OS(=O)(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCCC1C(C(C(O1)O)OS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Starting materials : Commonly used precursors include D-ribose derivatives or nucleosides such as inosine.
  • Key transformations :
    • Protection of hydroxyl groups by acetylation or other acylations.
    • Selective deoxygenation at the 5-position to introduce the 5-deoxy functionality.
    • Introduction of long alkyl chains (tridecyl) at the 5-position.
    • Installation of methanesulfonate (mesylate) at the 2-O position.

Synthesis of 5-Deoxy-D-ribofuranose Derivatives

A representative synthetic route to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate, involves:

Synthesis from Nucleoside Precursors (Inosine Route)

A patented method utilizes inosine as the starting material, proceeding through the following key steps:

Step Reaction Description Conditions Yield/Notes
1 Reaction of inosine with p-toluenesulfonyl chloride to form 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside (I) Organic solvent, controlled temperature Efficient formation of sulfonylated intermediate
2 Reduction of (I) with sodium borohydride in dimethyl sulfoxide (DMSO) to yield 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II) 80-85°C, 5-8 hours, 10 eq. NaBH4 High conversion, mild conditions
3 Acylation of (II) with acetic anhydride to obtain 2,3-O-diacetyl-5-deoxyinosine (III) Organic solvent, standard acetylation Good yield, selective acetylation
4 Deglycosylation and simultaneous acetylation of (III) in acetic anhydride/acetic acid mixture with sulfuric acid catalyst Reflux 5-8 hours, then neutralization and methanol extraction Yield ~82%, purity >99%, white crystalline product

This route is characterized by:

  • Use of inexpensive and readily available raw materials.
  • Mild reaction conditions.
  • High product yield and purity.
  • Suitability for industrial scale-up.

Introduction of the Tridecyl Group and Methanesulfonate

While explicit detailed procedures for the direct synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate are limited in the literature, the following general approach is inferred based on related sulfonate chemistry and alkylation methods:

  • Alkylation at 5-position : The 5-deoxy sugar intermediate is alkylated with tridecyl halides or related electrophiles under suitable conditions to install the long alkyl chain.
  • Methanesulfonation at 2-O position : The free hydroxyl group at the 2-position is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine) to form the 2-O-methanesulfonate ester.

This two-step functionalization is consistent with standard protocols for preparing sulfonate esters of sugar derivatives and is supported by the molecular formula C19H38O6S and molecular weight 394.57 reported for the compound.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 5′-p-Toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside (I) p-Toluenesulfonyl chloride, organic solvent High Sulfonylation step
2 5′-Deoxy-6-hydroxy-9-β-D-purine nucleoside (II) NaBH4 (10 eq), DMSO, 80-85°C, 5-8 h High Reduction of sulfonyl group
3 2,3-O-Diacetyl-5-deoxyinosine (III) Acetic anhydride, organic solvent High Acetylation
4 1,2,3-O-Triacetyl-5-deoxy-D-ribofuranose Acetic anhydride/acetic acid, H2SO4, reflux 5-8 h 82 Deglycosylation and acetylation
5 5-Tridecyl-5-deoxy-D-ribofuranose Alkylation with tridecyl electrophile Not reported Introduction of tridecyl group
6 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Methanesulfonyl chloride, base Not reported Formation of 2-O-mesylate

Characterization and Quality Control

  • Melting point : 65-67°C for triacetylated intermediates.
  • Optical rotation : [α]25D = -26.1° (indicative of stereochemistry).
  • Elemental analysis : Close agreement between theoretical and measured values (C ~50.8%, H ~6.2%).
  • NMR data : Proton NMR confirms acetyl groups and sugar ring protons.
  • Purity : Liquid phase detection shows >99% purity for triacetylated intermediates.

Additional Research Insights

  • The salvage pathways of 5-deoxy sugars in biological systems involve enzymatic transformations of 5-deoxyadenosine to 5-deoxyribose derivatives, which may provide alternative biosynthetic inspiration for chemical synthesis.
  • The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is commercially available, indicating established synthetic routes and demand in organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: The methanesulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate involves its interaction with specific molecular targets and pathways. It is commonly utilized in the synthesis of drugs that target cellular pathways involved in metabolic disorders and genetic diseases. The compound’s methanesulfonate group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs are ribofuranose derivatives with modifications at the 2-O or 5-O positions. Key examples include:

2'-Deoxy-ribofuranose-5'-monophosphate ()
  • Structure : A deoxyribose lacking the hydroxyl group at the 2'-position, with a phosphate group at the 5'-position.
  • Key Properties : Molecular formula C₅H₁₁O₇P, molecular weight 230.11 Da.
  • Applications : Central to DNA repair mechanisms and nucleotide biosynthesis. The phosphate group enables participation in phosphorylation reactions, unlike the mesyl group in the TRC compound .
5-O-Phosphono-alpha-D-ribofuranose ()
  • Structure : Phosphorylated at the 5-O position with an alpha-configuration.
  • Key Properties : Molecular formula C₅H₁₁O₈P, molecular weight 230.11 Da.
  • Applications : Involved in metabolic pathways (e.g., pentose phosphate pathway) and coenzyme biosynthesis. The phosphate group enhances water solubility compared to the TRC compound’s tridecyl chain .

Physicochemical Properties

Property 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate 2'-Deoxy-ribofuranose-5'-monophosphate 5-O-Phosphono-alpha-D-ribofuranose
Molecular Weight ~450 Da (estimated) 230.11 Da 230.11 Da
Solubility Lipophilic (due to tridecyl chain) Hydrophilic (phosphate group) Highly hydrophilic (phosphate group)
Key Functional Groups 5-Tridecyl, 2-O-mesyl 2'-Deoxy, 5'-phosphate 5-O-Phosphono, alpha-configuration
Applications Nucleoside analog synthesis, drug intermediates DNA repair, nucleotide metabolism Metabolic cofactors, enzyme substrates

Research Findings

  • Reactivity : The mesyl group in the TRC compound facilitates nucleophilic substitution reactions, enabling efficient coupling with heterocyclic bases in nucleoside synthesis. In contrast, phosphorylated analogs participate in enzymatic or acid-catalyzed hydrolysis .
  • Biological Activity: Phosphorylated ribofuranoses (e.g., 5-O-phosphono-alpha-D-ribofuranose) are essential in energy metabolism (ATP/NADPH production), whereas the TRC compound’s lipophilicity enhances membrane permeability in prodrug designs .
  • Stability: The tridecyl chain in the TRC compound improves stability in nonpolar solvents, whereas phosphorylated derivatives require aqueous buffers to prevent degradation .

Biological Activity

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS No. 570414-13-0) is a compound of interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C19H38O6S
  • Molecular Weight: 394.57 g/mol
  • IUPAC Name: 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

The compound features a ribofuranose sugar backbone modified with a tridecyl side chain and a methanesulfonate group, which may influence its solubility and interaction with biological membranes.

The biological activity of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. The methanesulfonate group enhances the compound's solubility in aqueous environments, facilitating its uptake by cells.

  • Cell Membrane Interaction: The tridecyl group provides hydrophobic characteristics that may aid in membrane penetration, potentially affecting membrane fluidity and permeability.
  • Enzyme Modulation: Preliminary studies suggest that this compound may act as a modulator of specific enzymes involved in metabolic pathways, though the exact targets remain to be fully elucidated .

Anti-inflammatory Properties

Research indicates that 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in managing conditions such as arthritis or other inflammatory disorders .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have demonstrated that this compound can induce apoptosis in a dose-dependent manner. These findings indicate a potential application in cancer therapy, although further studies are required to understand the underlying mechanisms and optimize dosing strategies .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine production in macrophages
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme modulationPotential modulation of metabolic enzymes

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on Jurkat T cells demonstrated that treatment with varying concentrations of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate led to significant reductions in cell viability compared to untreated controls. The results indicated that at concentrations above 50 µM, the compound effectively reduced cell proliferation by inducing apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves selective protection/de-protection of hydroxyl groups on the ribofuranose backbone. For example, intermediates like 1,2-O-isopropylidene derivatives (common in ribose chemistry) can be used to direct substitution at the 2-O position with methanesulfonate . Reaction temperature (e.g., 50–53°C for similar silyl-protected ribofuranose derivatives ) and solvent polarity (e.g., dichloromethane or ethyl acetate ) are critical for controlling regioselectivity.
  • Key Challenges : Competing side reactions, such as over-sulfonation or decomposition under acidic conditions, require careful monitoring via TLC or HPLC.

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate?

  • NMR Analysis :

  • 1H NMR : Look for characteristic signals:
  • Methanesulfonate group: Singlet at ~3.0 ppm (SO3CH3).
  • Tridecyl chain: Multiplet at 1.2–1.6 ppm (CH2 groups) and triplet at 0.88 ppm (terminal CH3).
  • 13C NMR : Confirm the absence of a hydroxyl group at C5 (δ ~60–70 ppm for deoxy carbons) .
    • MS : High-resolution ESI-MS should show [M+Na]+ or [M-H]− ions consistent with the molecular formula (e.g., C21H40O7S, exact mass ~436.25) .

Q. What solvent systems are suitable for handling 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate in stability studies?

  • Stability Considerations : The compound is likely hygroscopic due to the sulfonate group. Use anhydrous solvents like dichloromethane or THF for storage . Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the methanesulfonate ester.

Advanced Research Questions

Q. How does steric hindrance from the tridecyl chain influence nucleophilic substitution at the 2-O-methanesulfonate group?

  • Mechanistic Insight : The bulky tridecyl group at C5 may hinder backside attack in SN2 reactions, favoring SN1 mechanisms or neighboring-group participation. Computational studies (e.g., DFT calculations) can model transition states .
  • Experimental Validation : Compare reaction rates with shorter-chain analogs (e.g., methyl or ethyl derivatives) under identical conditions. Use kinetic isotope effects or Hammett plots to elucidate mechanism .

Q. What computational strategies can predict regioselectivity in derivatizing 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate?

  • Approach :

Quantum Chemistry : Use Gaussian or ORCA to calculate electrostatic potential maps, identifying electron-rich sites for electrophilic attacks .

Molecular Dynamics (MD) : Simulate solvent accessibility of reactive groups (e.g., sulfonate vs. protected hydroxyls) .

  • Case Study : For similar compounds, ICReDD’s reaction path search methods reduced experimental trial-and-error by 40% .

Q. How can contradictory data in biological activity assays (e.g., antiviral vs. cytotoxicity) be resolved for this compound?

  • Troubleshooting Framework :

  • Dose-Response Analysis : Use Hill plots to distinguish specific antiviral effects from nonspecific toxicity .
  • Structural Analog Comparison : Compare with 2,3,5-Tri-O-benzyl-D-ribofuranose derivatives, which show antiviral activity without cytotoxicity .
    • Advanced Techniques : Synchrotron-based crystallography or cryo-EM to study target binding interactions .

Q. What role does the methanesulfonate group play in facilitating cross-coupling reactions for functionalized nucleoside analogs?

  • Synthetic Utility : The 2-O-methanesulfonate acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties .
  • Example : In Remdesivir intermediates, similar sulfonate esters are used to attach phosphoramidate prodrug groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 5-Tridecyl-5-deoxy-D-ribofuranose derivatives?

  • Root Cause : Variability may arise from impurities (e.g., residual protecting groups) or polymorphic forms.
  • Resolution :

Purification : Re-crystallize from ethyl acetate/hexane mixtures .

Analytical Validation : Use DSC (differential scanning calorimetry) to confirm crystalline phase consistency .

Methodological Recommendations

  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to control configuration at C2 and C3 .
  • Scale-Up Challenges : Use flow chemistry to mitigate exothermic risks during methanesulfonation .

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